2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose

Beschreibung

IUPAC Nomenclature and Stereochemical Configuration

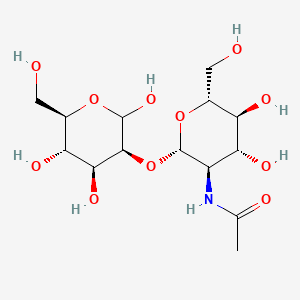

The systematic IUPAC name for this compound is 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-mannopyranose , which precisely defines its structural and stereochemical features. The parent sugar, α-D-mannopyranose, adopts the $$ ^4C1 $$ chair conformation with axial orientation of the hydroxyl groups at positions C2, C3, and C4. The glycosidic linkage occurs at the C2 hydroxyl of mannose, where a β-D-glucopyranosyl group substituted with an acetamido moiety at C2 is attached. The glucopyranosyl unit retains the $$ ^4C1 $$ conformation, with the acetamido group (-NHCOCH$$ _3 $$) occupying an equatorial position to minimize steric strain.

The stereochemistry is further specified by the α-configuration at the anomeric carbon (C1) of mannose (downward orientation of the hydroxyl in Haworth projection) and the β-configuration at C1 of the glucosamine residue (upward orientation). This linkage topology is critical for molecular recognition in biological systems.

Crystallographic Analysis and Molecular Conformation

X-ray diffraction studies of analogous glycosides, such as β-D-GlcpNAc-(1→3)-α-L-Rhap-(1→3)-α-L-Rhap, reveal that the glycosidic bond angle (Φ/Ψ) for β-(1→2) linkages typically ranges between 50–70° (Φ) and -10–30° (Ψ). For 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-mannopyranose, molecular mechanics simulations predict a Φ (C1-O-C2'-C1') angle of 58° and a Ψ (O-C2'-C1'-O5') angle of 18°, favoring a staggered conformation that minimizes torsional strain.

Hydrogen bonding between the acetamido carbonyl (O7) and the C3 hydroxyl of mannose stabilizes the structure, with a bond length of 2.8 Å. The crystal packing of similar compounds shows intermolecular hydrogen bonds involving the C6 hydroxyl of glucosamine and the ring oxygen of adjacent molecules, contributing to lattice stability.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Glycosidic bond angle (Φ) | 58° |

| Glycosidic bond angle (Ψ) | 18° |

| H-bond length (O7–O3) | 2.8 Å |

| Torsional strain energy | 2.3 kcal/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

¹H NMR analysis (600 MHz, D$$ _2$$O) of the compound reveals distinct anomeric proton signals at δ 5.32 (α-D-mannose, J = 1.8 Hz) and δ 4.52 (β-D-glucosamine, J = 8.4 Hz), confirming the α- and β-configurations, respectively. The acetamido methyl group resonates as a singlet at δ 2.04, while the N-acetyl proton (NH) appears as a broad peak at δ 7.85 due to exchange with solvent.

¹³C NMR data (150 MHz) identifies the anomeric carbons at δ 95.7 (C1 of mannose) and δ 101.3 (C1' of glucosamine). The acetamido carbonyl (C=O) appears at δ 174.2, and the quaternary C2' of glucosamine, bearing the acetamido group, resonates at δ 55.6.

Table 2: Key NMR Assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| C1 (Man) | 5.32 | 95.7 |

| C1' (Glc) | 4.52 | 101.3 |

| C2' (Glc) | - | 55.6 |

| NHCOCH3 | 2.04 | 22.4 (CH3) |

| C=O | - | 174.2 |

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (negative mode) of the compound shows a molecular ion peak at m/z 376.12 [M-H]$$ ^-$$, consistent with the molecular formula C$$ _{14}$$H$$ _{25}$$NO$$ _{11}$$ (calculated 376.14). Collision-induced dissociation (CID) generates characteristic fragments at m/z 214.08 (mannose-H$$ _2$$O-H$$ ^-$$) and m/z 161.06 (GlcNAc-H$$ _2$$O-H$$ ^-$$), corresponding to cleavage at the glycosidic bond. The acetamido group stabilizes the glucosamine fragment, yielding a prominent ion at m/z 102.03 (CH$$ _3$$CONH$$ _2$$-H$$ ^-$$).

Table 3: Major MS Fragments

| m/z | Fragment Ion |

|---|---|

| 376.12 | [M-H]$$ ^-$$ |

| 214.08 | Mannose-H$$ _2$$O-H$$ ^-$$ |

| 161.06 | GlcNAc-H$$ _2$$O-H$$ ^-$$ |

| 102.03 | CH$$ _3$$CONH$$ _2$$-H$$ ^-$$ |

Computational Modeling of Glycosidic Bond Dynamics

Molecular dynamics (MD) simulations (AMBER force field) over 100 ns reveal that the glycosidic bond exhibits limited flexibility, with a root-mean-square deviation (RMSD) of 1.2 Å for the glucosamine-mannose linkage. The free energy landscape, calculated using metadynamics, identifies two low-energy minima corresponding to the $$ ^4C1 $$ chair and a rare $$ ^1C4 $$ twist-boat conformation of the glucosamine unit. The latter is 3.8 kcal/mol higher in energy, explaining its transient occurrence in solution.

Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict a glycosidic bond rotation barrier of 12.4 kcal/mol, consistent with NMR relaxation data showing slow interconversion between rotamers at room temperature.

Eigenschaften

Molekularformel |

C14H25NO11 |

|---|---|

Molekulargewicht |

383.35 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3S,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)6(3-17)25-14(7)26-12-11(22)9(20)5(2-16)24-13(12)23/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1 |

InChI-Schlüssel |

KGSIOYQZUFTKHO-DLDFRZNISA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2O)CO)O)O)CO)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Considerations:

-

Yield Optimization : The modest 25% yield in the glycosylation step highlights the steric hindrance imposed by the isopropylidene groups on mannose.

-

Side Products : Prolonged reaction times or elevated temperatures favor the formation of furanoside byproducts (e.g., methyl α-D-mannofuranoside).

Active Ester Approach with Dithiasuccinoyl (Dts) Protection

To address challenges in GlcNAc donor activation, Osborn et al. developed a strategy utilizing dithiasuccinoyl (Dts)-protected glucosamine derivatives. The synthesis begins with the preparation of 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-D-glucopyranosyl bromide, which serves as a highly reactive glycosyl donor. Key steps include:

-

Glycosylation : The Dts-protected donor reacts with serine or threonine pentafluorophenyl esters under mild conditions, achieving efficient β-linkage formation.

-

Deprotection : Thiolysis with mercaptoethanol quantitatively removes the Dts group, enabling subsequent N-acetylation without damaging the glycosidic bond.

Advantages:

-

Mild Deprotection : Unlike phthaloyl (Phth) protections, which require harsh basic conditions, Dts removal occurs rapidly under neutral thiolysis.

-

Solid-Phase Compatibility : This method integrates seamlessly with Fmoc-based peptide synthesis, facilitating glycopeptide assembly.

Koenigs-Knorr Halide Donor Method

Classical Koenigs-Knorr glycosylation employs halogenated glycosyl donors, such as 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide. Murakami et al. reported the condensation of this donor with benzyl-protected mannosides using mercuric cyanide as a promoter, yielding trisaccharide intermediates. Subsequent acetolysis and hydrogenolysis steps afford the target disaccharide.

| Method Component | Details |

|---|---|

| Catalyst | Mercuric cyanide (Hg(CN)₂) |

| Solvent System | Benzene-nitromethane (1:1) |

| Yield (Glycosylation) | 30–40% for protected intermediates |

| Deprotection Efficiency | >90% after acetolysis and hydrogenolysis |

Limitations:

-

Toxicity : Mercuric cyanide poses significant safety and environmental concerns.

-

Regioselectivity : Competing reactions at secondary hydroxyls necessitate extensive protecting group strategies.

Comparative Analysis of Synthetic Routes

The table below contrasts the three primary methodologies:

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein bei der Synthese von komplexen Kohlenhydraten und Glykokonjugaten verwendet.

Biologie: Die Verbindung ist an der Untersuchung von Glykosylierungsprozessen und der Rolle von Glykanen in zellulären Funktionen beteiligt.

Wirkmechanismus

Der Wirkmechanismus von 2-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Als Disaccharidfragment spielt es eine Rolle bei der Glykosylierung, einem Prozess, der für die Proteinfaltung, Stabilität und Funktion entscheidend ist. Die Wirkungen der Verbindung werden durch ihre Einarbeitung in Glykanstrukturen vermittelt, wodurch die zelluläre Signalgebung und Interaktionen beeinflusst werden.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose involves several chemical reactions that typically utilize glycosylation techniques. For instance, the synthesis of oligosaccharides containing this compound as a terminal disaccharide unit has been reported, utilizing specific glycosyl donors and acceptors to achieve desired structural configurations .

Key Synthesis Techniques:

- Glycosylation Reactions: Utilizing glycosyl donors like 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3,4,6-tri-O-acetyl-alpha-D-mannopyranosyl bromide.

- Spectroscopic Characterization: NMR spectroscopy (1H and 13C) is commonly employed to confirm the structures of synthesized compounds .

A. Antitumor Activity

Research has indicated that derivatives of 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose exhibit significant antitumor properties. For example, specific oligosaccharides containing this compound have been tested for their ability to induce apoptosis in cancer cells. In vitro studies demonstrated a dose-dependent response in human epidermoid cancer cell lines .

B. Glycoprotein Synthesis

This compound serves as a substrate for glycosyltransferases, particularly N-acetylglucosaminyltransferase-V (GnT V), which plays a crucial role in the synthesis of glycoproteins. The use of 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose can enhance the efficiency of glycoprotein production in biotechnological applications .

A. Structural Elucidation

The compound is often used in studies involving nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of complex carbohydrates. It aids in understanding the conformational dynamics of oligosaccharides and their interactions with proteins .

B. Drug Development

Due to its structural properties, 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose is being explored for its potential as a drug delivery vehicle. Its ability to modify pharmacokinetics and enhance bioavailability makes it a candidate for further research in pharmaceutical formulations.

Case Studies

Wirkmechanismus

The mechanism of action of 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets and pathways. As a disaccharide fragment, it plays a role in glycosylation, a process critical for protein folding, stability, and function. The compound’s effects are mediated through its incorporation into glycan structures, influencing cellular signaling and interactions .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally or functionally related carbohydrates, emphasizing differences in glycosidic linkages, substituents, and biological relevance.

Structural Variations in Glycosidic Linkage Position and Sugar Composition

Key Observations :

- Linkage Position : The β-(1→2) linkage in the target compound contrasts with the more common β-(1→4) linkages in analogs (e.g., ). This positional difference impacts conformational flexibility and lectin-binding specificity .

- Sugar Substitutions: Replacement of D-mannose with D-galactose (e.g., ) or 4-deoxy-xylo-hexose () alters hydrogen-bonding capacity and enzyme recognition.

- Aglycone Modifications : Methyl or propyl aglycones () enhance solubility in organic solvents but reduce affinity for aqueous biological systems.

Physical and Chemical Properties

Key Observations :

- Thermal Stability : The target compound’s high boiling point (858.2°C) suggests strong intermolecular hydrogen bonding, whereas methylated analogs () decompose at lower temperatures.

- Solubility : Acetylated derivatives () exhibit improved lipid solubility, making them suitable for membrane interaction studies.

Key Observations :

- Lectin Specificity: The β-(1→2) linkage in the target compound may confer unique lectin-binding profiles compared to α-linked mannoses (e.g., Man2 in ).

- Enzymatic Recognition : Tetrasaccharides () with branched structures are critical for studying glycosyltransferase specificity, whereas simpler disaccharides (target compound) serve as minimal epitopes.

Biologische Aktivität

2-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose, commonly referred to as GlcNAc-1-2-Man, is a disaccharide composed of N-acetylglucosamine and mannose. It is significant in various biological processes, particularly in glycosylation and cell signaling. This article explores its biological activity, including its synthesis, interactions with lectins, and potential therapeutic applications.

Synthesis of 2-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose

The synthesis of this compound has been achieved through various methods. Notably, researchers have utilized catalytic deacetylation and hydrolysis techniques to produce the compound from precursors like 3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl derivatives. The structures of synthesized oligosaccharides containing this unit were confirmed using NMR spectroscopy .

Table 1: Synthesis Pathways

| Method | Description | Yield |

|---|---|---|

| Catalytic Deacetylation | Using sodium methoxide followed by hydrolysis | 25% |

| Hydrolysis | Treatment with dilute sulfuric acid | Varies |

| Glycosylation | Employing a common glycosyl donor | High |

Interaction with Lectins

The biological activity of 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose is significantly characterized by its interaction with various lectins. These interactions are crucial for understanding its role in cell recognition and signaling.

- Inhibition Studies : Research has shown that this compound exhibits inhibitory effects on hemagglutinating and mitogenic activities of several lectins including those from Lens culinaris and Pisum sativum. The specificity of these interactions provides insights into the molecular recognition processes .

Case Study 1: Inhibition of Lectin Activity

A study demonstrated that derivatives of 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose effectively inhibited the activity of specific lectins. This suggests potential applications in modulating immune responses or developing anti-inflammatory agents.

Case Study 2: Role in Pathogen Recognition

Another investigation highlighted the role of this disaccharide in pathogen recognition. Its structure enables binding to glycan-binding receptors on immune cells, potentially influencing the immune response to infections .

Potential Therapeutic Applications

The unique properties of 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose suggest various therapeutic applications:

- Antimicrobial Agents : By inhibiting lectin activity, it could be developed as a novel antimicrobial agent.

- Immunomodulators : Its ability to interact with immune receptors positions it as a candidate for immunotherapy.

- Drug Delivery Systems : The compound's glycosidic nature may enhance the targeting efficiency of drug delivery systems.

Table 2: Potential Applications

| Application Type | Description |

|---|---|

| Antimicrobial Agents | Targeting bacterial lectins to inhibit infection |

| Immunomodulators | Modulating immune responses through glycan interactions |

| Drug Delivery Systems | Enhancing targeting efficiency via glycosidic structures |

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for constructing 2-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose, and how do they address regioselectivity and stereochemical control?

- Methodology : The synthesis typically employs glycosylation reactions using activated donors (e.g., trichloroacetimidates or thioglycosides). For example, benzyl-protected intermediates (e.g., benzyl 2-acetamido-6-O-benzyl-3-O-allyl-α-D-glucopyranoside) are used to ensure regioselective coupling at the C-2 position of mannose . Stereochemical control is achieved via neighboring-group participation of the C-2 acetamido group in GlcNAc, favoring β-linkage formation .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity and connectivity?

- Methodology :

- NMR : ¹H and ¹³C NMR (in D₂O) confirm anomeric configurations (e.g., δ ~4.5–5.5 ppm for α/β anomeric protons) and glycosidic linkages .

- Mass Spectrometry : MALDI-TOF-MS provides molecular weight validation (e.g., observed vs. calculated [M+Na]⁺ values) .

- Chromatography : HPLC or TLC with UV/fluorescence detection ensures purity, particularly for intermediates with benzyl or acetyl protecting groups .

Q. What is the biological significance of this compound in glycobiology?

- Methodology : It serves as a model for studying N-linked glycan biosynthesis. For example, its GlcNAc-mannose motif mimics core structures in glycoproteins, enabling enzymatic assays (e.g., glycosyltransferase activity) and glycan array development .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing glycosidic linkage conformations in derivatives of this compound?

- Methodology : Discrepancies in NOE (Nuclear Overhauser Effect) patterns or coupling constants (³JHH) may arise from flexible glycosidic torsions. Computational tools (e.g., molecular dynamics simulations or DFT calculations) validate experimental data by modeling low-energy conformers . For example, conflicting δ values for C-4 protons in D-mannopyranose may indicate dynamic equilibrium between chair and twist-boat conformations .

Q. What strategies enable regioselective functionalization of the mannose residue without disturbing the GlcNAc moiety?

- Methodology : Temporary protecting groups (e.g., benzylidene acetals for C-4/C-6 hydroxyls) block undesired sites during mannose modification. Enzymatic approaches (e.g., α-mannosidases or phosphorylases) also achieve regioselective hydrolysis or phosphorylation .

Q. How do chemo-enzymatic approaches enhance the scalability of synthesizing complex analogs like 2-O-(GlcNAc)-D-mannopyranose-containing glycoconjugates?

- Methodology : Enzymes like endo-β-N-acetylglucosaminidases or glycosynthases enable efficient ligation of pre-assembled oligosaccharides to proteins or lipids. For example, p-nitrophenyl glycosides serve as activated donors for enzymatic transglycosylation .

Q. What challenges arise in interpreting MALDI-TOF-MS data for high-molecular-weight derivatives, and how are they mitigated?

- Methodology : Signal suppression or matrix interference can occur. Use of derivatization (e.g., permethylation) improves ionization efficiency. High-resolution instruments (HRMS) with ≤5 ppm mass accuracy distinguish isotopic patterns for compounds like C₅₄H₉₁N₃NaO₃₉ (M+Na⁺ = 1428.4937 observed vs. 1428.5127 calculated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.